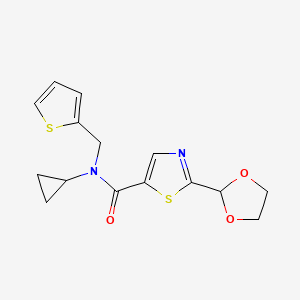![molecular formula C18H17NO3 B6626818 Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate](/img/structure/B6626818.png)
Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate, also known as MDA19, is a synthetic cannabinoid. It was first synthesized in 2004 by researchers at the Hebrew University of Jerusalem. MDA19 is a selective agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily found in immune cells and is involved in regulating inflammation and immune responses. MDA19 has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate is a selective agonist of the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in regulating inflammation and immune responses. Activation of the CB2 receptor by Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate leads to a decrease in inflammation and immune cell activation.
Biochemical and Physiological Effects:
Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. In models of multiple sclerosis, Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been shown to decrease inflammation and improve motor function. In models of Parkinson's disease, Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been shown to protect dopaminergic neurons from damage. In models of Alzheimer's disease, Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been shown to decrease inflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for specific activation of this receptor. Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate is also stable and can be easily synthesized. However, Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate. One area of research is the potential use of Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate in treating autoimmune diseases. Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been shown to have anti-inflammatory effects, which could be beneficial in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is the potential use of Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate in treating cancer. Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been shown to have anti-tumor effects in some models, and further research is needed to explore its potential as a cancer treatment. Finally, more research is needed to understand the mechanism of action of Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate can be synthesized using a multistep reaction. The starting material is 1,3-dihydroisoindole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-amino-phenyl)acetic acid methyl ester to form the desired product, Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate.
Applications De Recherche Scientifique
Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has been studied in models of multiple sclerosis, Parkinson's disease, and Alzheimer's disease. It has also been studied for its potential use in treating cancer and autoimmune diseases.
Propriétés
IUPAC Name |
methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-17(20)10-13-6-4-5-9-16(13)18(21)19-11-14-7-2-3-8-15(14)12-19/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZAKGYUXYHZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626752.png)
![4-[1-(2-Tert-butylsulfanylethyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B6626757.png)
![3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one](/img/structure/B6626764.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)



![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate](/img/structure/B6626841.png)
![2-(1,3-dioxolan-2-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6626847.png)